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molecular formula C9H9N3 B1611902 2-(1H-Imidazol-2-yl)aniline CAS No. 29528-25-4

2-(1H-Imidazol-2-yl)aniline

Cat. No. B1611902
M. Wt: 159.19 g/mol
InChI Key: OHXHFXHOPMUAAK-UHFFFAOYSA-N
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Patent
US08129386B2

Procedure details

A mixture of 2-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrobromide (50.0 mg, 0.207 mmol) and manganese dioxide (170 mg, 1.96 mmol) in N,N′-dimethylpropylenurea (2.0 mL) was heated at 150. (bath temp.). After 1 hour, the reaction mixture was cooled to room temperature, poured into a solution of hydroxylamine hydrochloride (0.5 g) in water (50 mL), and the resulting mixture was extracted with ethyl acetate. The separated organic layer was washed with brine, dried over magnesium sulfate, filtered, concentrated under reduced pressure. The crude residue was triturated with isopropylether, and the precipitate was removed by filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by preparative thin layer chromatography (silica-gel, ethyl acetate as the eluent) to give 2-(1H-imidazol-2-yl)aniline (20 mg, 61% yield).
Name
2-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrobromide
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-dimethylpropylenurea
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br.[NH:2]1[CH2:6][CH2:5][N:4]=[C:3]1[C:7]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1[NH2:9].Cl.NO>O.[O-2].[O-2].[Mn+4]>[NH:2]1[CH:6]=[CH:5][N:4]=[C:3]1[C:7]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1[NH2:9] |f:0.1,2.3,5.6.7|

Inputs

Step One
Name
2-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrobromide
Quantity
50 mg
Type
reactant
Smiles
Br.N1C(=NCC1)C1=C(N)C=CC=C1
Name
N,N′-dimethylpropylenurea
Quantity
2 mL
Type
solvent
Smiles
Name
Quantity
170 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 150
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The separated organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was triturated with isopropylether
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative thin layer chromatography (silica-gel, ethyl acetate as the eluent)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(=NC=C1)C1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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